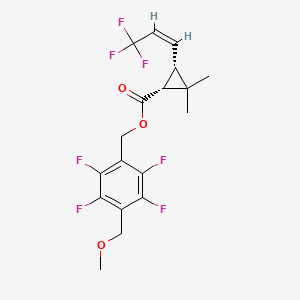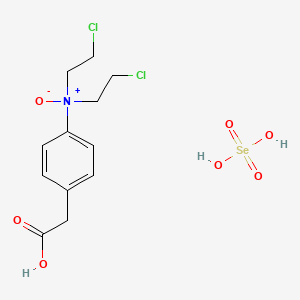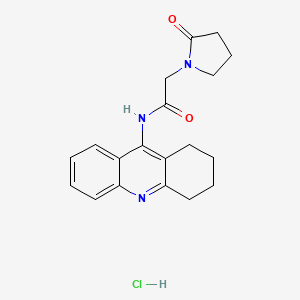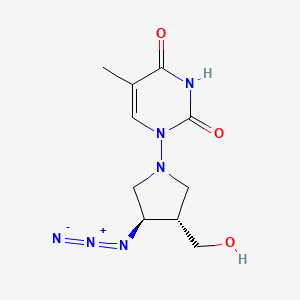
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an azido group attached to a pyrrolidinyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize the reaction conditions and improve the efficiency of the production process. Safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrimidinediones.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical and medicinal applications to create targeted drug delivery systems and diagnostic tools .
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-propyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to its analogs, the methyl group at the 5-position of the pyrimidinedione core provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
CAS No. |
145828-67-7 |
|---|---|
Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-[(3R,4S)-3-azido-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O3/c1-6-2-16(10(19)12-9(6)18)15-3-7(5-17)8(4-15)13-14-11/h2,7-8,17H,3-5H2,1H3,(H,12,18,19)/t7-,8+/m1/s1 |
InChI Key |
RYKPHFSKLDRIEF-SFYZADRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)N=[N+]=[N-])CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)N=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


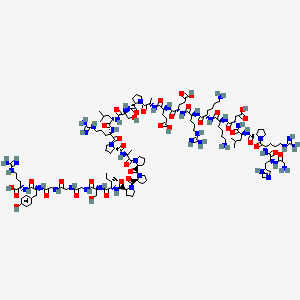
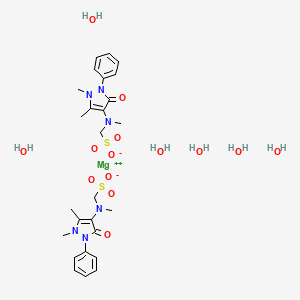
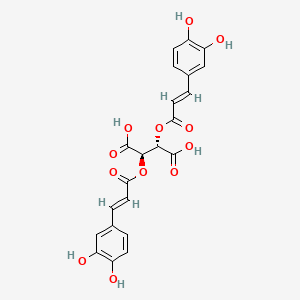
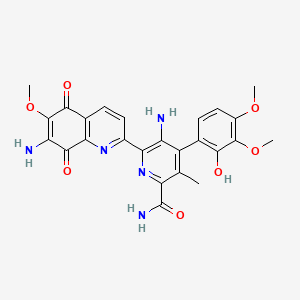
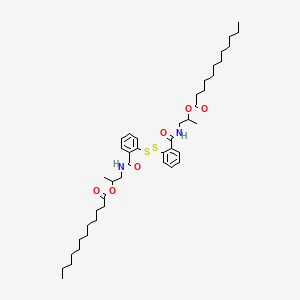
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
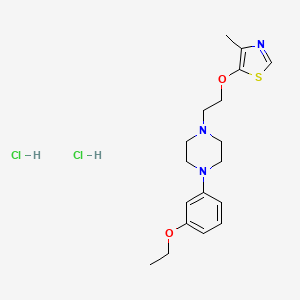


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
